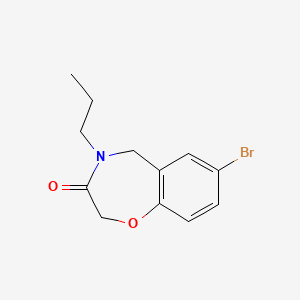
(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, pharmaceuticals, and materials science . The compound also contains a methoxy group (OCH3), a sulfonyl group (SO2), and a fluorine atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the sulfonyl group could potentially introduce some interesting electronic effects, as sulfonyl groups are known to be good leaving groups in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Properties
Synthesis of Fluoroquinolones : The synthesis of fluoroquinolones, including derivatives of quinoline, has been investigated through reactions involving imidoylketenes and iminopropadienones, demonstrating the versatility of quinoline derivatives in producing compounds with potential antimicrobial activity (Fulloon & Wentrup, 2009).
Fluorophore Development : Research into the development of novel fluorophores, such as 6-methoxy-4-quinolone, has highlighted the potential of quinoline derivatives in fluorescence-based applications, showing strong fluorescence across a wide pH range, which is beneficial for biomedical analysis (Hirano et al., 2004).
Radiochemical Synthesis : The synthesis of carbon-14 labeled quinolin-2(1H)-one derivatives, such as XEN-D0401, for use as BK channel activators in medical research, illustrates the compound's relevance in developing radiolabeled compounds for pharmacological studies (Kitson et al., 2010).
Structural and Luminescent Properties : Investigations into the structural aspects and properties of quinoline-based amides have revealed their potential in forming gels and crystalline solids with varied luminescent properties, offering insights into the use of quinoline derivatives in material science and optoelectronic applications (Karmakar et al., 2007).
Anion Exchange Membranes : Poly(arylene ether sulfone) anion exchange membranes containing pendant benzyl-quaternary ammonium groups, synthesized using difluoro aromatic ketone monomers, have shown promising results in hydroxide conductivity and stability, indicating potential applications in fuel cells and energy technology (Shi et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-15-4-5-17(12-16(15)2)24(28)22-14-27-23-11-6-18(26)13-21(23)25(22)32(29,30)20-9-7-19(31-3)8-10-20/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSMYSWGZZVURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(6-fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2440237.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440243.png)
![2-[1-(3-Methoxybenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2440245.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)
![2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2440252.png)

![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)
